
D-Sorbitol-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Sorbitol-d2: is a deuterium-labeled derivative of D-Sorbitol, a six-carbon sugar alcohol. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the metabolic pathways and interactions of the compound without altering its chemical properties significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Sorbitol-d2 is synthesized through the catalytic hydrogenation of D-glucose in the presence of deuterium gas. The reaction typically involves a metallic catalyst such as ruthenium or nickel supported on a carrier like titanium dioxide. The process is carried out under high pressure and moderate temperature to ensure complete conversion of D-glucose to this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a continuous-flow hydrogenation process. This method enhances the yield and efficiency of the reaction. The reaction conditions are optimized to achieve high selectivity and conversion rates, with temperatures around 100°C and pressures up to 8 MPa. The use of a continuous-flow reactor allows for better control over the reaction parameters and minimizes catalyst deactivation .
Chemical Reactions Analysis
Types of Reactions: D-Sorbitol-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The reduction of D-glucose to this compound involves hydrogen gas and a metallic catalyst.
Substitution: Deuterium atoms in this compound can be replaced with other functional groups under specific conditions, although this is less common.
Major Products:
Oxidation: D-fructose-d2
Reduction: this compound (from D-glucose)
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: D-Sorbitol-d2 is used as a tracer in metabolic studies to understand the pathways and interactions of sorbitol in biological systems. Its deuterium labeling allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is employed to study the metabolism of sorbitol in organisms. It helps in elucidating the role of sorbitol in cellular processes and its conversion to other metabolites .
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sorbitol-based drugs. Its stable isotope labeling provides accurate data on the drug’s behavior in the body .
Industry: In the industrial sector, this compound is utilized as a stabilizing excipient, sweetener, humectant, and thickener in various formulations. Its deuterium labeling ensures that it does not interfere with the product’s properties while allowing for detailed analysis .
Mechanism of Action
D-Sorbitol-d2 exerts its effects primarily through its role as a sugar alcohol. It is slowly metabolized in the body, minimizing the impact on insulin levels. In the large intestine, it draws water into the lumen, stimulating bowel movements and acting as a laxative . The deuterium labeling does not significantly alter its mechanism of action but allows for precise tracking in metabolic studies.
Comparison with Similar Compounds
Sorbitol: A non-deuterated form of D-Sorbitol-d2, commonly used as a sweetener and humectant.
D-Glucitol: Another name for sorbitol, emphasizing its derivation from glucose.
Isosorbide: A diol derived from sorbitol through dehydration reactions, used in various industrial applications.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which allows for detailed metabolic studies without altering its chemical properties. This makes it an invaluable tool in research and industrial applications where precise tracking and analysis are required .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2/t3-,4+,5+,6+/m0 |
InChI Key |
FBPFZTCFMRRESA-SIAWFSHJSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
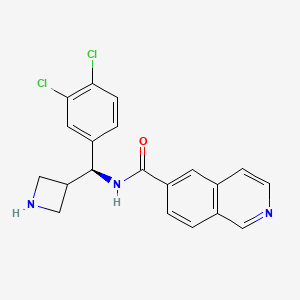
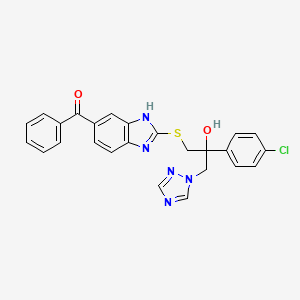
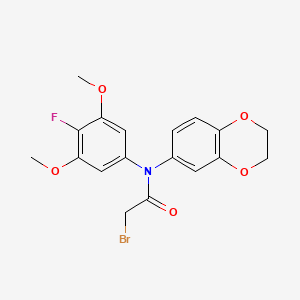
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)
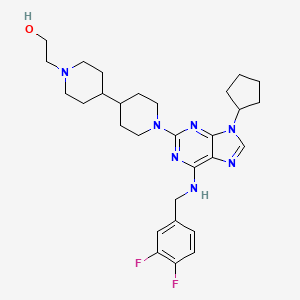
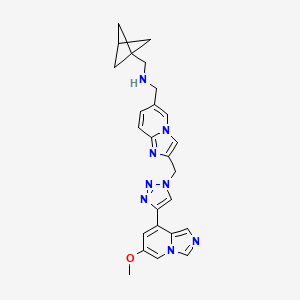
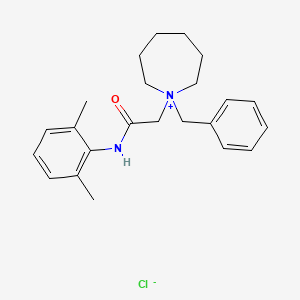
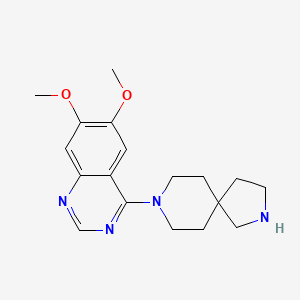
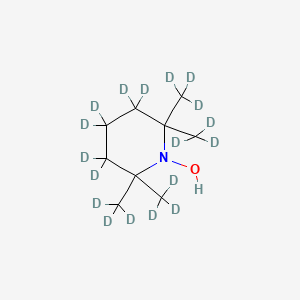

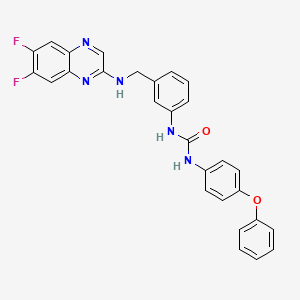

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
